In Vitro Cytotoxicity Against NSCLC and SCLC Lines: Dihydrolenperone vs. Lenperone's Undefined Antitumor Profile
Dihydrolenperone demonstrated 50% inhibition of growth (IC50) in non-small cell lung cancer and small cell lung cancer cell lines at concentrations of 70–450 micromolar (26–168 µg/mL) in the MTT tetrazolium assay [1]. The preclinical NCI grant report further cites an IC50 range of 25–165 µg/mL against human lung cancer lines using the HTCFA [2]. In contrast, lenperone—the closest structural analog—has no reported antitumor activity in comparable lung cancer models; its pharmacological profile is confined to dopamine D2 receptor antagonism (Ki = 4.3 nM) [3]. The class-level inference: no other butyrophenone antipsychotic (haloperidol, declenperone, milenperone) has demonstrated NSCLC-directed cytotoxicity via the HTCFA path.
| Evidence Dimension | In vitro cytotoxicity against human lung cancer cell lines |
|---|---|
| Target Compound Data | IC50: 70–450 µM (MTT assay); 25–165 µg/mL (HTCFA) |
| Comparator Or Baseline | Lenperone: No lung cancer cytotoxicity reported; dopamine D2 Ki = 4.3 nM |
| Quantified Difference | Dihydrolenperone exhibits concentration-dependent NSCLC/SCLC cytotoxicity; lenperone shows no comparable antitumor activity in published literature |
| Conditions | MTT assay and human tumor colony-forming assay (HTCFA) using fresh surgical NSCLC samples and established lung cancer lines |
Why This Matters
Procurement decisions for NSCLC-focused drug screening must verify that the compound has validated tumor cell growth inhibition activity, which is absent from all other butyrophenone antipsychotics.
- [1] Johnson BE, Parker R, Tsai CM, et al. Phase I trial of dihydrolenperone in lung cancer patients: a novel compound with in vitro activity against lung cancer. Investigational New Drugs. 1993;11(1):29-37. View Source
- [2] Johnson BE. In Vitro Drug Testing for Limited SCLC and Phase I Drug Development (NCI Intramural Research Report Z01-CM006596-04). National Cancer Institute, Division of Cancer Treatment. 1990. Available at: https://w-ww.grantome.com/grant/NIH/Z01-CM006596-04 View Source
- [3] NCATS Inxight Drugs. Lenperone (Substance Detail). National Center for Advancing Translational Sciences. Available at: https://inxight.ncats.io/substance/13P4GX22ES View Source
